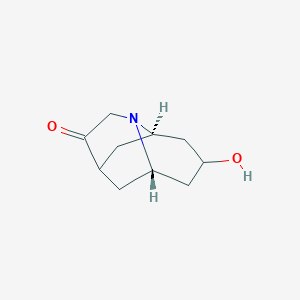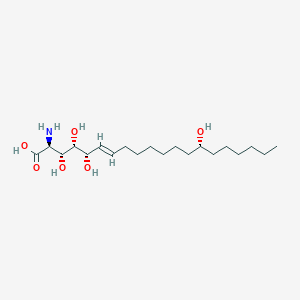
Sphingofungin B
Descripción general
Descripción
Sphingofungin B is a sphinganine analog mycotoxin produced by the fungus Aspergillus fumigatus. It acts as an inhibitor of serine palmitoyl transferase, an enzyme responsible for the first step in the biosynthesis of sphingolipids. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of antifungal agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sphingofungin B involves a modular approach, starting with a decarboxylative cross-coupling reaction of chiral sulfinyl imines with a functionalized tartaric acid derivative. This reaction yields the core motif of sphingofungins, which carries four consecutive stereocenters and a terminal double bond.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Aspergillus fumigatus. The fungus is cultured in a liquid medium containing both glucose and glycerol, which promotes the production of sphingofungins in two phases .
Análisis De Reacciones Químicas
Types of Reactions
Sphingofungin B undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various sphingofungin derivatives with different side chains. These derivatives exhibit varying degrees of antifungal, cell-proliferative, and antiparasitic activity .
Aplicaciones Científicas De Investigación
Sphingofungin B has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the biosynthesis of sphingolipids and their role in cellular processes.
Biology: Investigated for its role in inhibiting serine palmitoyl transferase and its effects on sphingolipid metabolism.
Medicine: Explored for its potential as an antifungal agent and its therapeutic applications in diseases related to sphingolipid imbalance.
Industry: Utilized in the development of antifungal treatments and other pharmaceutical applications
Mecanismo De Acción
Sphingofungin B exerts its effects by inhibiting serine palmitoyl transferase, the enzyme responsible for the first step in sphingolipid biosynthesis. This inhibition disrupts the production of sphingolipids, which are essential components of cell membranes and play crucial roles in various cellular processes. The molecular targets of this compound include the active site of serine palmitoyl transferase, where it binds and prevents the enzyme from catalyzing the condensation of serine and palmitoyl-CoA .
Comparación Con Compuestos Similares
Similar Compounds
Myriocin: Another sphinganine analog that inhibits serine palmitoyl transferase.
Lipoxamycin: An amino-acid-containing lipid that also targets serine palmitoyl transferase.
Sphingofungin A, C, D: Other members of the sphingofungin family with similar structures and functions
Uniqueness
Sphingofungin B is unique due to its specific structure, which includes four consecutive stereocenters and a terminal double bond. This unique structure contributes to its potent inhibitory activity against serine palmitoyl transferase and its significant antifungal properties .
Propiedades
IUPAC Name |
(E,2S,3R,4R,5S,14R)-2-amino-3,4,5,14-tetrahydroxyicos-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO6/c1-2-3-4-9-12-15(22)13-10-7-5-6-8-11-14-16(23)18(24)19(25)17(21)20(26)27/h11,14-19,22-25H,2-10,12-13,21H2,1H3,(H,26,27)/b14-11+/t15-,16+,17+,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPFYKYEEDCCTL-MXSQXUFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121025-45-4 | |
| Record name | Sphingofungin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121025454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)
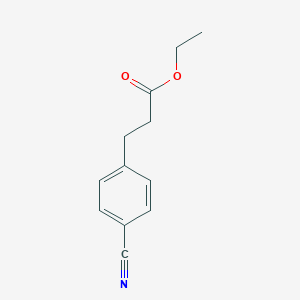
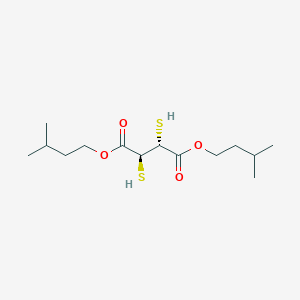
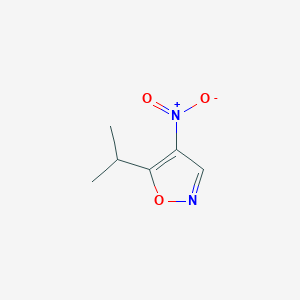
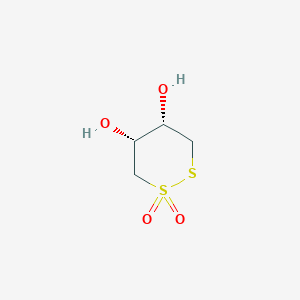
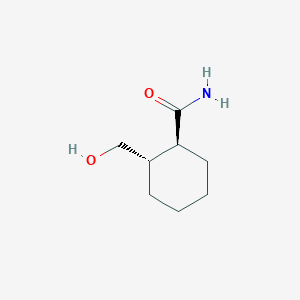
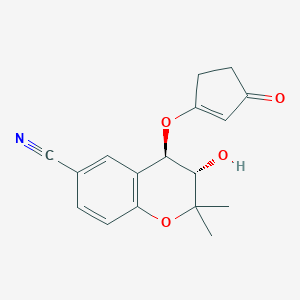
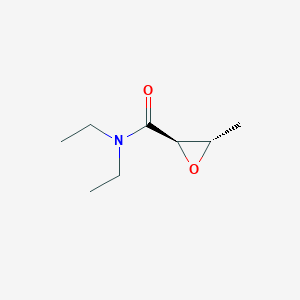
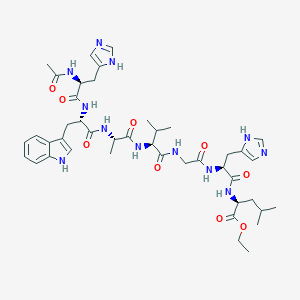
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)
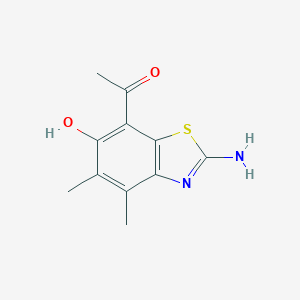
![[3-(acetyloxymethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]methyl acetate](/img/structure/B58512.png)
![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)
